molecular formula C6H13N B13324956 (1S,2S)-2-Isopropylcyclopropan-1-amine

(1S,2S)-2-Isopropylcyclopropan-1-amine

Cat. No.: B13324956
M. Wt: 99.17 g/mol
InChI Key: PAKOTDFUHRYXRU-WDSKDSINSA-N
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Description

(1S,2S)-2-Isopropylcyclopropan-1-amine is a chiral amine compound characterized by its cyclopropane ring structure with an isopropyl group and an amine group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-Isopropylcyclopropan-1-amine can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates. For instance, the reaction of an alkene with a diazo compound in the presence of a catalyst can form the cyclopropane ring . Another method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-Isopropylcyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(1S,2S)-2-Isopropylcyclopropan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which (1S,2S)-2-Isopropylcyclopropan-1-amine exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The cyclopropane ring structure imparts rigidity, which can influence the binding affinity and specificity of the compound for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,2S)-2-Isopropylcyclopropan-1-amine is unique due to its specific cyclopropane ring structure and the presence of an isopropyl group, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C6H13N

Molecular Weight

99.17 g/mol

IUPAC Name

(1S,2S)-2-propan-2-ylcyclopropan-1-amine

InChI

InChI=1S/C6H13N/c1-4(2)5-3-6(5)7/h4-6H,3,7H2,1-2H3/t5-,6-/m0/s1

InChI Key

PAKOTDFUHRYXRU-WDSKDSINSA-N

Isomeric SMILES

CC(C)[C@@H]1C[C@@H]1N

Canonical SMILES

CC(C)C1CC1N

Origin of Product

United States

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